molecular formula C12H13N5S B8442699 3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

Cat. No.: B8442699
M. Wt: 259.33 g/mol
InChI Key: NTYSHMHTCCFFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole is a heterocyclic compound that combines the structural features of piperazine, thiadiazole, and benzimidazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole typically involves the reaction of 2-thiocyanatobenzimidazoles with piperazine under mild conditions. This reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions are generally mild, with temperatures ranging from room temperature to 60°C, and the reaction time can vary from a few hours to overnight.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry are often applied to optimize the synthesis process. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Investigated for its potential anticancer activity, particularly against certain types of tumors.

Mechanism of Action

The mechanism of action of 3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins that are crucial for the survival and proliferation of microbial and cancer cells. The compound can bind to the active sites of these enzymes, thereby blocking their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole is unique due to its combined structural features of piperazine, thiadiazole, and benzimidazole, which contribute to its diverse biological activities. Its ability to undergo various chemical modifications also makes it a versatile compound for drug development and other scientific research applications .

Properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

1-piperazin-1-yl-[1,2,4]thiadiazolo[4,5-a]benzimidazole

InChI

InChI=1S/C12H13N5S/c1-2-4-10-9(3-1)14-12-17(10)11(15-18-12)16-7-5-13-6-8-16/h1-4,13H,5-8H2

InChI Key

NTYSHMHTCCFFCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NSC3=NC4=CC=CC=C4N23

Origin of Product

United States

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